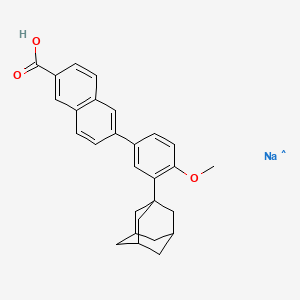![molecular formula C77H153NO8P+ B13391298 2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13391298.png)
2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound with a unique structure that includes long-chain fatty acids and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium involves multiple steps:
Esterification: The initial step involves the esterification of hentetracontanoic acid with octacos-17-enoic acid to form the intermediate ester.
Phosphorylation: The intermediate ester is then reacted with phosphoryl chloride to introduce the phosphoryl group.
Quaternization: The final step involves the quaternization of the phosphorylated intermediate with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated carbon atoms in the octacos-17-enoyloxy group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in solutions.
Biology
In biological research, it can be used to study membrane dynamics and interactions due to its structural similarity to phospholipids.
Medicine
Industry
In industry, it can be used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, while the long hydrophobic chains insert into the lipid bilayer, disrupting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylcholine: A common phospholipid with a similar structure but lacks the quaternary ammonium group.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a shorter hydrophobic chain.
Uniqueness
2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is unique due to its combination of long-chain fatty acids and a quaternary ammonium group, which provides it with both amphiphilic properties and the ability to interact strongly with cell membranes.
Propriétés
Formule moléculaire |
C77H153NO8P+ |
|---|---|
Poids moléculaire |
1252.0 g/mol |
Nom IUPAC |
2-[(3-hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C77H152NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-33-34-35-36-37-38-39-40-41-42-43-44-46-47-49-51-53-55-57-59-61-63-65-67-69-76(79)83-73-75(74-85-87(81,82)84-72-71-78(3,4)5)86-77(80)70-68-66-64-62-60-58-56-54-52-50-48-45-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h25,27,75H,6-24,26,28-74H2,1-5H3/p+1 |
Clé InChI |
ZZMQBYAZXGUQLF-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)
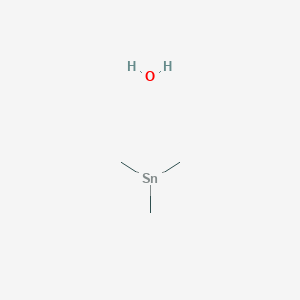
![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)
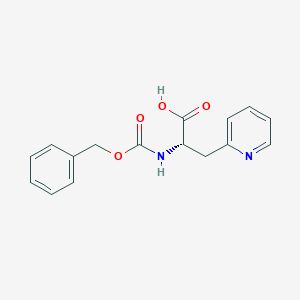
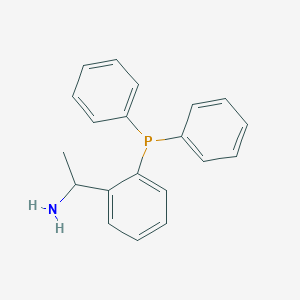
![Trilithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13391250.png)
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)
![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)
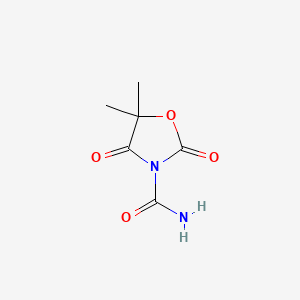
![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13391283.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
